Mrk-409
Description
Overview of GABAA Receptor Pharmacology in Central Nervous System Regulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability and maintaining the balance between excitation and inhibition. scielo.org.mxfrontiersin.org Approximately 20% of the brain's neurons utilize GABA as their primary transmitter, and nearly all neurons in the brain respond to GABA. news-medical.net GABA exerts its inhibitory effects primarily through two types of receptors: GABA Type A (GABAA) and GABA Type B (GABAB) receptors. scielo.org.mx
GABAA receptors are ligand-gated ion channels that mediate fast inhibitory synaptic transmission. scielo.org.mxfrontiersin.orgnih.gov Upon binding of GABA, these receptors increase the conductance of chloride ions (Cl-) across the neuronal membrane, leading to hyperpolarization and a decrease in neuronal excitability. scielo.org.mxnews-medical.net GABAA receptors are pentameric structures typically composed of two alpha (α), two beta (β), and one gamma (γ) subunit, although other subunit combinations exist, contributing to the diversity of receptor subtypes and their distinct pharmacological properties. nih.govguidetopharmacology.org The specific subunit composition influences the receptor's localization, function, and sensitivity to various modulatory compounds. frontiersin.orgnih.gov
Beyond the primary GABA binding site, GABAA receptors possess several allosteric binding sites that can be targeted by various endogenous and exogenous molecules, including benzodiazepines, barbiturates, neurosteroids, and certain anesthetics. nih.govijpsjournal.com These modulatory sites allow for fine-tuning of neuronal inhibition. ijpsjournal.comnih.gov The benzodiazepine (B76468) binding site, located between the α and γ subunits, is a key target for anxiolytic drugs. guidetopharmacology.orguthsc.edu Binding of benzodiazepines to this site enhances the effect of GABA, increasing the frequency of chloride channel opening and further potentiating the inhibitory signal. wikipedia.orgbenzoinfo.com
Clinical Challenges with Conventional Benzodiazepines and the Pursuit of Subtype Selectivity
Conventional benzodiazepines have been widely used for decades in the treatment of anxiety disorders, insomnia, seizures, and muscle spasms due to their effective anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. pnas.orgwikipedia.orgtandfonline.com However, their clinical utility is significantly limited by a range of undesirable side effects, particularly with long-term use. pnas.orgadf.org.autandfonline.com These side effects include sedation, cognitive impairment (such as amnesia), motor incoordination, the development of tolerance, and the risk of physical dependence and withdrawal symptoms. pnas.orgwikipedia.orgpsychiatryonline.orgnih.gov
The broad spectrum of effects and associated drawbacks of conventional benzodiazepines are largely attributed to their non-selective modulation of multiple GABAA receptor subtypes. wikipedia.orgpnas.org The predominant GABAA receptor subtypes in the brain contain α1, α2, α3, and α5 subunits. pnas.org Research, including studies using genetically modified mice and subtype-preferring compounds, has revealed that different GABAA receptor subtypes mediate distinct pharmacological effects. pnas.orgcambridge.org For instance, α1-containing GABAA receptors are primarily associated with the sedative, amnestic, and some anticonvulsant actions of benzodiazepines. benzoinfo.compnas.orgnih.gov In contrast, α2- and α3-containing GABAA receptors are thought to be more involved in the anxiolytic and muscle relaxant effects. uthsc.edupnas.orgnih.gov α5-containing receptors have been implicated in cognitive functions and the development of tolerance to sedation. wikipedia.orgpnas.orgnih.gov
This understanding of subtype-specific roles has driven the pursuit of developing subtype-selective GABAA receptor ligands. The goal is to create novel anxiolytics that retain the desired therapeutic effects mediated by α2- and/or α3-containing receptors while minimizing the unwanted side effects associated with α1- and potentially α5-containing receptors. pnas.orgtandfonline.comcambridge.org
Historical Context of GABAA Receptor Subtype-Selective Ligand Development
The concept of developing GABAA receptor subtype-selective ligands emerged from the recognition that the diverse pharmacological profile of conventional benzodiazepines was a consequence of their action across multiple receptor subtypes. The identification of distinct functional roles for different α subunits provided a compelling rationale for targeting specific subtypes to achieve a more favorable therapeutic index. pnas.orgcambridge.org
Early efforts in this area involved the characterization of compounds that showed some degree of selectivity or differential efficacy across GABAA receptor subtypes. For example, compounds like zolpidem demonstrated preferential binding to α1-containing receptors, correlating with its hypnotic properties. pnas.orgpnas.org The development of compounds like L-838,417, which showed functional selectivity for α2, α3, and α5 receptors, further supported the potential for dissociating anxiolytic effects from sedation. pnas.orgnih.gov
Preclinical studies using animal models, particularly those employing gene-knockout or knock-in strategies to alter specific GABAA receptor subunits, have been instrumental in validating the roles of different subtypes in mediating behavioral effects. pnas.orgcambridge.org These studies provided proof-of-concept that subtype-selective modulation could indeed separate desired anxiolytic effects from sedative and other side effects. cambridge.orgcardiff.ac.uk This historical context laid the groundwork for the development and investigation of novel compounds designed to selectively target specific GABAA receptor subtypes.
Rationale for Investigating MK-0343 (MRK-409) within the Context of Novel Anxiolytics
The investigation of MK-0343 (also known as this compound) was undertaken within the framework of developing novel anxiolytics with an improved side-effect profile compared to conventional benzodiazepines. ncats.iomedkoo.comwikipedia.org Based on the accumulating evidence suggesting that anxiolysis is primarily mediated by α2- and α3-containing GABAA receptors, while sedation is linked to α1-containing receptors, MK-0343 was designed as a subtype-selective partial agonist. ncats.iomedkoo.com
The rationale was to create a compound that would preferentially modulate the α2 and α3 subtypes, thereby producing anxiolytic effects with reduced or absent sedation. ncats.iomedkoo.com Preclinical studies with MK-0343 aimed to evaluate this hypothesis by examining its binding affinity, efficacy at different recombinant human GABAA receptor subtypes, and its behavioral effects in various animal models of anxiety and sedation. ncats.ionih.gov The hope was that a compound with higher efficacy at α2 and/or α3 subtypes and lower efficacy at α1 subtypes would translate into a non-sedating anxiolytic profile in humans. cardiff.ac.ukncats.iomedkoo.com
Detailed research findings regarding MK-0343's pharmacological properties and preclinical behavioral data were crucial in determining its potential as a novel anxiolytic agent and justifying its progression to clinical studies. ncats.ionih.gov
Detailed Research Findings on MK-0343 (this compound)
MK-0343 (this compound) is characterized as a subtype-selective GABAA receptor partial agonist that interacts with the benzodiazepine binding site. ncats.iomedkoo.com Its chemical structure is related to other subtype-selective compounds like TPA023 and L-838,417. nih.gov
In vitro studies using human recombinant GABAA receptors have provided insights into MK-0343's binding affinity and agonist efficacy across different subtypes. MK-0343 binds to α1-, α2-, α3-, and α5-containing human recombinant GABAA receptors with comparable high affinity, exhibiting Ki values ranging from 0.21 to 0.40 nM. ncats.iomedkoo.comnih.gov While its binding affinity is similar across these subtypes, MK-0343 demonstrates differential agonist efficacy. It shows greater agonist efficacy at the α3 subtype compared to the α1 subtype. ncats.iomedkoo.comnih.gov Relative to the full agonist chlordiazepoxide (with a defined relative efficacy of 1.0), MK-0343's efficacy was reported as 0.18 at α1, 0.23 at α2, 0.45 at α3, and 0.18 at α5. nih.govannualreviews.org
This efficacy profile, with higher relative efficacy at α3 and lower efficacy at α1, was intended to confer an anxioselective profile. ncats.iomedkoo.com Preclinical behavioral studies in rodents and primates investigated this. MK-0343 demonstrated anxiolytic-like activity in various unconditioned and conditioned animal models of anxiety, including the rat elevated plus maze, rat fear-potentiated startle, rat conditioned suppression of drinking, and the squirrel monkey conditioned emotional response assay. cardiff.ac.ukncats.ioresearchgate.net In these models, anxiolytic effects were observed at doses corresponding to estimated GABAA receptor occupancies ranging from approximately 35% to 65%. nih.govresearchgate.net Importantly, in preclinical species, MK-0343 appeared to be non-sedating, with minimal overt signs of sedation observed even at receptor occupancies exceeding 90% in assays like the mouse rotarod and squirrel monkey lever pressing assays. cardiff.ac.ukresearchgate.net
MK-0343 was shown to readily penetrate the brain in rats, occupying the benzodiazepine site of GABAA receptors in vivo. nih.govmedchemexpress.comtargetmol.com An in vivo [3H]flumazenil binding assay in rats determined an Occupancy50 (Occ50) of 2.2 mg/kg orally, with a corresponding plasma EC50 of 115 ng/mL. ncats.ionih.gov
Based on the promising preclinical data suggesting a non-sedating anxiolytic profile, MK-0343 progressed to clinical studies in humans. nih.govcardiff.ac.ukncats.io However, the findings in humans differed from the preclinical observations. Sedation was observed in human subjects at relatively low levels of GABAA receptor occupancy. nih.govncats.ionih.govresearchgate.net Positron emission tomography (PET) studies using [11C]flumazenil indicated that following a 1 mg dose of MK-0343, the occupancy of GABAA receptor benzodiazepine binding sites was below the limits of detection, estimated to be less than 10%. nih.govresearchgate.net Despite this low occupancy, a 2 mg dose resulted in pronounced sedation, leading to a maximal tolerated dose of 1 mg in safety and tolerability studies. nih.govresearchgate.net This unexpected sedation in humans at low occupancy levels, which were considerably less than those predicted from preclinical models for anxiolytic efficacy, led to the halting of further development of MK-0343 as a non-sedating anxiolytic. nih.govcardiff.ac.ukncats.ionih.govresearchgate.net
The discrepancy between preclinical and human findings with MK-0343 highlighted the challenges in translating the anxioselective profile observed in animal models to humans and suggested that humans might be particularly sensitive to even modest efficacy at α1-containing GABAA receptors. nih.govcardiff.ac.uk
While a specific data table for MK-0343 research findings wasn't explicitly provided in a structured format within the search results, the key quantitative data points regarding its in vitro efficacy and in vivo occupancy can be summarized.
| Receptor Subtype (Human Recombinant) | Relative Agonist Efficacy (vs. Chlordiazepoxide = 1.0) | Binding Affinity (Ki, nM) |
| α1 | 0.18 nih.govannualreviews.org | 0.21 - 0.40 ncats.iomedkoo.comnih.gov |
| α2 | 0.23 nih.govannualreviews.org | 0.21 - 0.40 ncats.iomedkoo.comnih.gov |
| α3 | 0.45 nih.govannualreviews.org | 0.21 - 0.40 ncats.iomedkoo.comnih.gov |
| α5 | 0.18 nih.govannualreviews.org | 0.21 - 0.40 ncats.iomedkoo.comnih.gov |
Note: Efficacy values are relative to chlordiazepoxide, which has a defined relative efficacy of 1.0 at each subtype. nih.govcardiff.ac.uk
| Species | In Vivo GABAA Receptor Occupancy (Benzodiazepine Site) | Value |
| Rat | Occ50 (oral) | 2.2 mg/kg ncats.ionih.gov |
| Rat | Plasma EC50 (corresponding to Occ50) | 115 ng/mL ncats.ionih.gov |
| Human | Occupancy at 1 mg dose (PET) | <10% cardiff.ac.uknih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233275-76-8 | |
| Record name | MRK-409 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK-409 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-409 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic and Pharmacological Characterization of Mk 0343
Receptor Binding and Allosteric Modulation of GABAA Receptor Subtypes
MK-0343 functions as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABAA receptors. wikipedia.orgnih.gov This modulation enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. nih.govmims.com
Affinity for Human Recombinant GABAA Receptors (α1, α2, α3, α5)
Studies using human recombinant GABAA receptors have shown that MK-0343 binds with comparable high affinity to subtypes containing the α1, α2, α3, and α5 subunits. medkoo.comresearchgate.netnih.govncats.io The binding affinity (Ki) values for these subtypes are generally in the low nanomolar range, specifically between 0.21 and 0.40 nM. medkoo.comresearchgate.netnih.govncats.io
| GABAA Receptor Subtype (containing β3 and γ2) | Binding Affinity (Ki, nM) |
| α1 | 0.22 ncats.io, 0.21-0.40 medkoo.comresearchgate.netnih.gov |
| α2 | 0.40 ncats.io, 0.21-0.40 medkoo.comresearchgate.netnih.gov |
| α3 | 0.21 ncats.io, 0.21-0.40 medkoo.comresearchgate.netnih.gov |
| α5 | 0.23 ncats.io, 0.21-0.40 medkoo.comresearchgate.netnih.gov |
Efficacy Profile Across GABAA Receptor Subtypes (α1, α2, α3, α5) Relative to Full Agonists (e.g., Chlordiazepoxide)
While MK-0343 exhibits high affinity across several GABAA receptor subtypes, its functional efficacy varies. It acts as a partial agonist, meaning it does not elicit the maximal response achievable by a full agonist like chlordiazepoxide. medkoo.comnih.govresearchgate.netnih.gov The efficacy of MK-0343, relative to chlordiazepoxide (assigned an efficacy of 1.0), has been determined for different subtypes. nih.govannualreviews.orgresearchgate.netnih.gov
| GABAA Receptor Subtype (containing β3 and γ2) | Efficacy Relative to Chlordiazepoxide |
| α1 | 0.18 nih.govannualreviews.orgresearchgate.netnih.gov |
| α2 | 0.23 nih.govannualreviews.orgresearchgate.net, 0.35 nih.gov |
| α3 | 0.45 nih.govannualreviews.orgresearchgate.netnih.gov |
| α5 | 0.18 nih.govannualreviews.org, 0.19 nih.gov |
Note: Some sources provide slightly different efficacy values for α2 and α5 subtypes. nih.gov
Comparison of Functional Efficacy: α3-Preferring Agonism
MK-0343 displays a preference in terms of functional efficacy for the α3-containing GABAA receptors compared to other subtypes, particularly α1. nih.govacs.orgresearchgate.netnih.govncats.io Its efficacy at α3 receptors (approximately 45% relative to chlordiazepoxide) is notably higher than its efficacy at α1 receptors (approximately 18%). nih.govannualreviews.orgresearchgate.netnih.gov This α3-preferring efficacy profile was a key aspect of its design, aiming for anxiolytic effects with reduced sedation, which is primarily mediated by α1 receptors. ncats.ioresearchgate.net
Mechanisms of Action as a Partial Agonist at the Benzodiazepine Site
MK-0343 acts as a partial agonist at the benzodiazepine allosteric site of GABAA receptors. wikipedia.orgmedkoo.commedchemexpress.comnih.govresearchgate.netnih.govncats.io This means it binds to the same site as benzodiazepines but induces a submaximal potentiation of GABAergic currents compared to full agonists. chdr.nl The binding of MK-0343 to the α/γ interface of the receptor complex enhances the frequency of channel opening events induced by GABA, but to a lesser extent than a full agonist. nih.govmims.com This partial agonism, particularly the reduced efficacy at α1 receptors, was hypothesized to confer anxiolytic effects with a lower propensity for sedation compared to non-selective full agonists. ncats.ioresearchgate.net
In Vitro Pharmacological Characterization
In vitro studies are crucial for characterizing the direct interactions of compounds like MK-0343 with GABAA receptors and assessing their functional effects in controlled environments.
Cellular Systems for GABAA Receptor Activity Assessment
In vitro pharmacological characterization of MK-0343's effects on GABAA receptors has been conducted using various cellular systems expressing recombinant human GABAA receptor subtypes. These systems allow for the study of specific receptor compositions (e.g., αxβyγz) and their responses to ligands. Common cellular systems include:
Mouse L(tk-) cells stably expressing human recombinant GABAA receptors: These cells are often transfected with plasmids encoding specific human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) to reconstitute functional receptors. researchgate.net
Xenopus oocytes: While some compounds have been evaluated in Xenopus oocytes expressing recombinant receptors, the primary data for MK-0343's efficacy profile relative to chlordiazepoxide appears to come from studies using mammalian cell lines. nih.gov
Other recombinant cell lines: Various other cell lines capable of expressing recombinant GABAA receptor subunits are utilized for binding and functional assays. nih.govresearchgate.net
These cellular systems enable the measurement of GABAA receptor activity through techniques such as:
Whole-cell patch clamp electrophysiology: This technique allows for the direct measurement of chloride currents flowing through GABAA receptors in response to GABA and modulators like MK-0343. researchgate.net Potentiation of GABA-induced currents is a measure of positive allosteric modulation. researchgate.net
Radioligand binding assays: These assays use a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flumazenil) to determine the affinity (Ki) of a compound for different receptor subtypes by measuring its ability to displace the radioligand. acs.orgresearchgate.netnih.govncats.io
Calcium influx assays (e.g., FLIPR assay): While less common for directly measuring chloride flux, some studies might use indirect measures or different assay formats depending on the specific research question. nih.gov
These in vitro approaches provide detailed information on the binding characteristics and functional consequences of MK-0343 interaction with specific GABAA receptor subtypes, forming the basis for understanding its pharmacological profile. mdpi.comnih.govresearchgate.net
Electrophysiological Techniques for Functional Activity Measurement (e.g., QPatch, Manual Patch)
Electrophysiological techniques, such as manual patch clamp and automated patch clamp systems like QPatch, are employed to measure the functional activity of compounds on ion channels, including GABAA receptors. nih.govresearchgate.net These methods allow for the recording of currents and the determination of compound effects on receptor function. nih.govresearchgate.net
Studies using whole-cell patch clamp electrophysiology on human recombinant GABAA receptors containing α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2 subunits stably expressed in mouse L(tk-) cells were conducted to assess the efficacy of MK-0343. researchgate.net MK-0343 demonstrated high affinity for α1-, α2-, α3-, and α5-containing human recombinant GABAA receptors, with Ki values ranging from 0.21 to 0.40 nM. researchgate.netnih.govcardiff.ac.uk The compound exhibited greater agonist efficacy at the α3 subtype compared to the α1 subtype, with respective efficacies relative to the full agonist chlordiazepoxide of 0.45 and 0.18. researchgate.netnih.gov Modest potentiation of GABA currents was observed at the α1 subtype, with a relative efficacy of 0.18. cardiff.ac.uk Efficacy values for α2 and α5 subtypes were reported to be 0.23 and 0.18, respectively, relative to chlordiazepoxide. nih.gov
| GABAA Receptor Subtype (Human Recombinant) | Affinity (Ki, nM) | Efficacy (Relative to Chlordiazepoxide) |
|---|---|---|
| α1β3γ2 | 0.21 - 0.40 | 0.18 |
| α2β3γ2 | 0.21 - 0.40 | 0.23 |
| α3β3γ2 | 0.21 - 0.40 | 0.45 |
| α5β3γ2 | 0.21 - 0.40 | 0.18 |
In Vivo Pharmacological Characterization in Preclinical Models
MK-0343 was characterized in various preclinical animal models to evaluate its pharmacological profile, particularly its anxiolytic and sedative effects. researchgate.netresearchgate.netuniversiteitleiden.nl
Rodent Models of Anxiety (e.g., unconditioned and conditioned models)
Preclinical studies in rodents utilized both unconditioned and conditioned models of anxiety to assess the anxiolytic-like activity of MK-0343. researchgate.netresearchgate.netuniversiteitleiden.nl In unconditioned models, such as the rat elevated plus maze, MK-0343 showed anxiolytic-like effects. researchgate.netcardiff.ac.uk Conditioned anxiety models, including the rat fear-potentiated startle and conditioned suppression of drinking, also demonstrated anxiolytic activity of MK-0343. researchgate.netcardiff.ac.uk
Primate Models of Anxiety
MK-0343 was also evaluated in primate models of anxiety, such as the squirrel monkey conditioned emotional response model. researchgate.netcardiff.ac.uk These studies similarly indicated anxiolytic-like effects in primates. researchgate.netcardiff.ac.uk
Evaluation of Anxiolytic-Like Activity and Behavioral Profiles
Across rodent and primate preclinical models, MK-0343 consistently produced anxiolytic-like activity. researchgate.netresearchgate.netnih.govuniversiteitleiden.nldntb.gov.ua The behavioral profiles observed were indicative of a reduction in anxiety-related behaviors. researchgate.netresearchgate.netnih.govuniversiteitleiden.nldntb.gov.ua Pre-clinical studies suggested that the anxiolytic effect of benzodiazepines and potentially MK-0343 is mediated by GABAA α2 and α3 receptors. chdr.nl
Assessment of Sedative Effects in Preclinical Species (e.g., Mouse Rotarod Test, Rat Sensitivity Test, Monkey Test)
Assessment of sedative effects in preclinical species included tests such as the mouse rotarod test, rat sensitivity test, and equivalent monkey tests. researchgate.netuniversiteitleiden.nldntb.gov.uaCurrent time information in Aurangabad Division, IN.acs.org These models aimed to differentiate the doses required for anxiolysis from those causing sedation. universiteitleiden.nl In these preclinical models, MK-0343 showed minimal overt signs of sedation, even at high levels of receptor occupancy. researchgate.netnih.govdntb.gov.ua Specifically, the compound did not cause sedation in the mouse rotarod or squirrel monkey lever pressing assays. cardiff.ac.uk This suggested a separation between the anxiolytic and sedative effects in preclinical species. universiteitleiden.nl Pre-clinical studies indicated that the α1 subunit of the GABAA receptor is primarily involved in sedation. chdr.nl
Relationship between Receptor Occupancy and Behavioral Effects in Preclinical Models
The relationship between receptor occupancy and behavioral effects of MK-0343 was investigated in preclinical models. MK-0343 readily penetrated the brain in rats and occupied the benzodiazepine site of GABAA receptors, as measured by in vivo [3H]flumazenil binding assay. medchemexpress.comresearchgate.netnih.gov The dose required for 50% in vivo GABAA receptor occupancy (Occ50) in rats was 2.2 mg/kg p.o., with a corresponding plasma EC50 of 115 ng/mL. medchemexpress.comresearchgate.netnih.gov
Anxiolytic-like activity in rodent and primate models was observed at minimum effective doses corresponding to occupancies ranging from approximately 35% to 65%, depending on the specific model. researchgate.netresearchgate.netnih.govdntb.gov.ua In contrast, minimal overt signs of sedation were noted at occupancies exceeding 90% in preclinical species. researchgate.netnih.govdntb.gov.ua This preclinical profile suggested that anxiolytic effects could be achieved with MK-0343 at receptor occupancy levels that did not cause significant sedation. researchgate.netnih.govdntb.gov.ua
| Preclinical Effect | Approximate Receptor Occupancy Range for Effect |
|---|---|
| Anxiolytic-like activity | 35% - 65% |
| Minimal overt sedation | > 90% |
Translational Research and Clinical Investigation of Mk 0343
Pharmacodynamic and Pharmacokinetic Studies in Healthy Human Volunteers
Studies in healthy male volunteers have investigated the pharmacodynamic and pharmacokinetic profiles of MK-0343 universiteitleiden.nlresearchgate.netnih.gov. These studies often employed a double-blind, four-way cross-over design comparing MK-0343 to placebo and a non-selective benzodiazepine (B76468) agonist like lorazepam universiteitleiden.nlresearchgate.netnih.govscience.gov. Pharmacodynamic effects were assessed using a battery of tests designed to evaluate central nervous system (CNS) function universiteitleiden.nlresearchgate.netnih.govscience.gov.
Assessment of Central Nervous System Effects (e.g., saccadic eye movements, visual analog scales of alertness, memory tests, postural stability)
MK-0343's effects on various CNS parameters have been measured in healthy volunteers. These assessments included objective measures such as saccadic eye movements and postural stability (body sway), as well as subjective measures like Visual Analogue Scales (VAS) of alertness universiteitleiden.nlresearchgate.netnih.govscience.gov. Memory tests were also conducted universiteitleiden.nlresearchgate.netnih.govscience.gov.
Studies showed that MK-0343 affected saccadic peak velocity (SPV), saccadic latency, VAS alertness scores, postural stability, and memory universiteitleiden.nlresearchgate.netnih.gov. Specifically, a dose of 0.75 mg MK-0343 caused reductions in SPV and VAS alertness scores universiteitleiden.nlresearchgate.netnih.gov. Effects on memory and postural stability were also observed with MK-0343, although they were reported to be smaller compared to those of lorazepam universiteitleiden.nlresearchgate.netnih.gov. The lower dose of 0.25 mg MK-0343 primarily affected postural stability to a similar extent as the 0.75 mg dose, but did not show significant effects on VAS alertness scores or significant SPV reductions universiteitleiden.nlresearchgate.netnih.gov.
Comparison with Non-Selective Benzodiazepine Agonists (e.g., Lorazepam)
Comparisons between MK-0343 and non-selective benzodiazepine agonists like lorazepam have been central to understanding MK-0343's pharmacological profile in humans universiteitleiden.nlresearchgate.netnih.govscience.gov. Lorazepam is known to impair saccadic eye movements, VAS alertness scores, postural stability, and memory, while also increasing saccadic latency and inaccuracy universiteitleiden.nlresearchgate.netnih.govscience.gov.
In comparative studies, MK-0343 0.75 mg was found to be equipotent with 2 mg lorazepam in terms of reducing SPV and VAS alertness scores universiteitleiden.nlresearchgate.netnih.gov. However, MK-0343 at this dose showed smaller effects on memory and postural stability compared to lorazepam universiteitleiden.nlresearchgate.netnih.gov. This differential effect profile was suggested to reflect the more selective actions of MK-0343 compared to the full agonist activity of lorazepam universiteitleiden.nlresearchgate.netnih.gov. While less effect on VAS alertness was anticipated based on preclinical data, diminished effects on memory and postural stability were still present universiteitleiden.nlresearchgate.netnih.gov.
Data comparing the effects of MK-0343 (0.75 mg) and lorazepam (2 mg) on key pharmacodynamic parameters are summarized below:
Dose-Response Relationships for Pharmacodynamic Endpoints
Studies have explored the dose-response relationships for the pharmacodynamic effects of MK-0343. The 0.75 mg dose of MK-0343 demonstrated effects on SPV, saccadic latency, VAS alertness, postural stability, and memory universiteitleiden.nlresearchgate.netnih.gov. The lower dose of 0.25 mg MK-0343 showed effects primarily on postural stability, similar in extent to the 0.75 mg dose, but did not significantly affect VAS alertness or SPV universiteitleiden.nlresearchgate.netnih.gov. This suggests a dose-dependent effect for some, but not all, pharmacodynamic endpoints within the tested range.
Receptor Occupancy Studies in Humans
Receptor occupancy studies using Positron Emission Tomography (PET) have been conducted in humans to understand the extent to which MK-0343 binds to GABAA receptors in the brain researchgate.netresearchgate.netCurrent time information in Aurangabad Division, IN.chdr.nl.
Positron Emission Tomography (PET) Studies with Radioligands (e.g., [11C]flumazenil)
Human PET studies using the radioligand [11C]flumazenil have been employed to assess the occupancy of GABAA receptor benzodiazepine binding sites by MK-0343 researchgate.netnih.govdntb.gov.uaresearchgate.net. These studies are crucial for correlating plasma concentrations with the level of receptor engagement in the brain medkoo.comCurrent time information in Aurangabad Division, IN.chdr.nl.
In human PET studies, the uptake of [11C]flumazenil following a single dose of 1 mg MK-0343 was found to be comparable to that of a placebo researchgate.netnih.govdntb.gov.ua. This indicated that the occupancy of GABAA receptor benzodiazepine binding sites by MK-0343 at this dose was below the limits of detection, estimated to be less than 10% researchgate.netnih.govdntb.gov.ua.
Correlation of Plasma Concentration with Receptor Occupancy
Investigating the relationship between plasma concentration of a compound and its receptor occupancy is important for understanding its pharmacokinetics and pharmacodynamics medkoo.comCurrent time information in Aurangabad Division, IN.chdr.nl. For MK-0343, data from human studies indicated that a 2 mg dose resulted in a maximal plasma concentration (Cmax) of 28 ng/mL researchgate.netnih.govdntb.gov.ua. Based on preclinical data in rodents, where the plasma EC50 for occupancy was 115 ng/mL, this human plasma concentration suggested that sedation in humans might occur at low levels of occupancy researchgate.netnih.govdntb.gov.ua. This was further supported by the human PET studies showing less than 10% occupancy at a 1 mg dose researchgate.netnih.govdntb.gov.ua. These findings collectively suggest that in humans, sedation with MK-0343 occurs at plasma concentrations and corresponding receptor occupancy levels considerably lower than those predicted from preclinical models to be necessary for anxiolytic efficacy (approximately 35-65% occupancy) researchgate.netnih.govdntb.gov.ua.
MK-0343, also known as MRK-409, is a chemical compound that was investigated for its potential as a non-sedating anxiolytic. It functions as a subtype-selective partial agonist at the benzodiazepine binding site of the GABAA receptor. nih.govresearchgate.netncats.ioncats.iowikipedia.org Preclinical studies suggested that MK-0343 had an anxiolytic profile with minimal sedative effects. nih.govresearchgate.netncats.iouniversiteitleiden.nldntb.gov.ua However, clinical trials revealed significant discrepancies in the observed effects in humans, particularly regarding sedation, which ultimately led to the discontinuation of its development. nih.govresearchgate.netncats.ioncats.iowikipedia.orgdntb.gov.uanih.govresearchgate.net
Discrepancies in Receptor Occupancy-Sedation Relationship Between Preclinical and Clinical Findings
Preclinical studies with MK-0343 in rodents and primates indicated that anxiolytic-like activity was observed at GABAA receptor occupancies ranging from approximately 35% to 65%. nih.govresearchgate.netdntb.gov.ua Notably, these studies showed minimal overt signs of sedation even at occupancies exceeding 90%. nih.govresearchgate.netdntb.gov.ua This suggested a favorable separation between the anxiolytic and sedative effects in animal models. universiteitleiden.nlchdr.nl
In contrast, human clinical studies with MK-0343 demonstrated pronounced sedation at doses that resulted in considerably lower levels of receptor occupancy than those predicted to be anxiolytic in preclinical models. nih.govresearchgate.netdntb.gov.ua Positron Emission Tomography (PET) studies in humans indicated that following a single dose of 1 mg, the occupancy of GABAA receptor benzodiazepine binding sites by MK-0343 was below the limits of detection, estimated to be less than 10%. nih.govresearchgate.netdntb.gov.ua Despite this low occupancy, a dose of 2 mg of MK-0343 led to pronounced sedation in humans. nih.govresearchgate.netdntb.gov.ua This contrasted sharply with the preclinical findings where sedation was minimal even at much higher receptor occupancy levels. nih.govresearchgate.netdntb.gov.ua
| Finding | Preclinical Models (Rodents, Primates) | Human Clinical Studies |
| Anxiolytic-like Activity Occupancy | ~35% to 65% | Not determined due to sedation at low doses |
| Minimal Sedation Occupancy | > 90% | N/A (sedation observed at low occupancy) |
| Pronounced Sedation Occupancy | N/A (minimal sedation observed) | < 10% (at 2 mg dose) |
Clinical Trial Outcomes and Discontinuation of Development
The clinical trial outcomes for MK-0343 were significantly impacted by the unexpected sedative effects observed in humans, leading to the discontinuation of its development. nih.govresearchgate.netncats.ioncats.iowikipedia.orgdntb.gov.uanih.govresearchgate.net
Observations of Sedation in Human Clinical Studies
Human clinical studies of MK-0343 consistently reported the occurrence of sedation. nih.govresearchgate.netncats.iouniversiteitleiden.nldntb.gov.uaCurrent time information in Aurangabad Division, IN.kingston.ac.uk Moderate and severe drowsiness were reported by subjects even at relatively low doses. universiteitleiden.nlchdr.nl This pronounced sedation in humans was a key factor in the decision to halt further development of the compound. nih.govresearchgate.netncats.ioncats.iowikipedia.orgdntb.gov.uanih.gov
Maximal Tolerated Dose Determination in Humans
Due to the observed sedation, the maximal tolerated dose (MTD) of MK-0343 in healthy volunteers was determined to be 1.0 mg. nih.govresearchgate.netuniversiteitleiden.nldntb.gov.uachdr.nl Doses exceeding 1 mg, such as 2 mg, resulted in pronounced drowsiness and sedation. nih.govresearchgate.netuniversiteitleiden.nldntb.gov.uachdr.nl
| Dose (mg) | Observed Effect in Humans |
| 1.0 | Maximal Tolerated Dose |
| 2.0 | Pronounced Sedation, Moderate to Severe Drowsiness |
Factors Contributing to the Non-Translational Profile from Preclinical to Clinical Settings
Several factors are considered to have contributed to the failure of the preclinical profile of MK-0343 to translate to humans. Although MK-0343 was designed as a subtype-selective partial agonist with lower efficacy at the α1 subunit compared to α2 and α3 subtypes, the observed sedation in humans at low occupancy suggests that even the relatively low efficacy at the α1 subtype might have been sufficient to induce sedative effects in humans. ncats.iouniversiteitleiden.nlchdr.nl Preclinical studies had indicated that the α1 subunit is primarily involved in mediating sedation. universiteitleiden.nlnih.govchdr.nl The discrepancy in the receptor occupancy-sedation relationship between species highlights potential differences in how GABAA receptor subtypes mediate effects in rodents, primates, and humans, or differences in the relationship between plasma concentration, receptor occupancy, and behavioral effects across species. nih.govresearchgate.netuniversiteitleiden.nldntb.gov.uachdr.nl
Implications for Future GABAA Receptor Subtype-Selective Drug Development
The experience with MK-0343 has significant implications for the development of future GABAA receptor subtype-selective drugs. It underscores the challenges in translating preclinical findings, particularly regarding the separation of anxiolytic and sedative effects, to the clinical setting. ncats.ioncats.iouniversiteitleiden.nlnih.govchdr.nl The observation that even low α1 efficacy or occupancy can lead to sedation in humans suggests that achieving a truly non-sedating anxiolytic may require compounds with negligible or no agonist activity at the α1 subunit. ncats.iouniversiteitleiden.nlnih.govchdr.nl The case of MK-0343 emphasizes the need for improved preclinical models and translational biomarkers that can more accurately predict human responses to GABAA receptor modulators and better characterize the functional selectivity of compounds in humans. ncats.iouniversiteitleiden.nlnih.govchdr.nl
Comparative Analysis with Other Gabaa Receptor Subtype Selective Modulators
Differentiation from α1-Selective Hypnotics (e.g., Zolpidem)
Traditional benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors, are associated with sedative, amnesic, and motor-impairing effects, largely mediated by the α1-containing GABAA receptors. nih.govconicet.gov.ar Zolpidem, an imidazopyridine, is an example of an α1-selective GABAA receptor agonist, primarily used for treating insomnia due to its hypnotic effects. nih.govnih.govmims.comwikidoc.org Zolpidem binds with high affinity to α1-containing GABAA receptors, with significantly lower affinity for those containing α2 and α3 subunits, and negligible affinity for α5. wikidoc.org
In contrast, MK-0343 was designed with reduced efficacy at the α1 subtype and significant efficacy at the α2 and α3 subtypes of the GABAA receptor, aiming for a less sedating anxiolytic profile. researchgate.netnih.gov While MK-0343 binds to α1, α2, α3, and α5-containing human recombinant GABAA receptors with comparable high affinity (0.21-0.40 nM), it demonstrates greater agonist efficacy at the α3 subtype compared to α1 (respective efficacies relative to chlordiazepoxide of 0.45 and 0.18). medkoo.comresearchgate.netnih.gov This differential efficacy profile is a key point of differentiation from α1-selective hypnotics like Zolpidem. Preclinical studies in rodents and primates suggested an anxiolytic-like activity for MK-0343 with minimal sedation at doses effective for anxiolysis. researchgate.net
Comparison with Other α2/3 Selective Agonists (e.g., TPA023, SL65.1498, AZD7325, AZD6280, NS11821)
MK-0343 belongs to a group of compounds developed as α2/3 selective GABAA receptor agonists, including TPA023, SL65.1498, AZD7325, AZD6280, and NS11821. nih.govnih.govmims.comcenmed.com These compounds were investigated in early-phase clinical studies to evaluate their pharmacokinetic and pharmacodynamic profiles compared to non-selective agonists like lorazepam. nih.gov
Research comparing these α2/3 selective compounds has revealed variations in their effects. For instance, TPA023 is described as a mixed, subtype-selective ligand acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5. wikipedia.org TPA023 showed primarily anxiolytic and anticonvulsant effects in animal models without sedation at high anxiolytic doses. wikipedia.org In human trials, TPA023 was comparable to lorazepam but without the negative effects on cognition, memory, alertness, or coordination. wikipedia.org However, TPA023's clinical development was stopped due to preclinical toxicity. nih.govwikipedia.org
Studies comparing MK-0343, TPA023, and SL65.1498 in healthy volunteers using measures like saccadic peak velocity (SPV), body sway, and visual analogue scales showed distinct effect profiles compared to the full agonist lorazepam. researchgate.netuniversiteitleiden.nlresearchgate.netnih.gov While MK-0343 at a dose of 0.75 mg showed equipotency with lorazepam in terms of SPV reduction and VAS alertness scores, its effects on memory and postural stability were smaller. researchgate.netnih.gov This suggests a different profile reflecting its selective actions. Similarly, SL65.1498 at higher doses showed slight effects on SPV and smooth pursuit but, in contrast to lorazepam, did not affect body sway, alertness, attention, or memory tests. researchgate.net
AZD7325 is also described as a positive allosteric modulator selective for α2 and α3 subtypes with less efficacy at α1 and α5. cenmed.com AZD6280 and NS11821 are also among the α2/3 selective GABAA agonists studied. nih.gov
While these compounds share the goal of targeting α2/3 subtypes for anxiolysis with reduced side effects, differences exist in their specific binding and functional profiles, as well as their outcomes in clinical development. For example, despite preclinical data suggesting a non-sedating profile, MK-0343 caused sedation in humans at relatively low doses, which was not predicted from preclinical models. nih.govnih.govresearchgate.net This contrasted with TPA023, which showed reduced sedative effects in clinical trials compared to MK-0343, potentially due to its decreased efficacy at α1 relative to MK-0343. kingston.ac.uk
Impact of Binding Selectivity Versus Functional Selectivity in Drug Design
The development of GABAA receptor modulators highlights the critical distinction between binding selectivity and functional selectivity. Binding selectivity refers to the differential affinity of a compound for different receptor subtypes. Functional selectivity, or biased agonism, describes the ability of a ligand to differentially activate downstream signaling pathways or produce different functional outcomes despite binding to the same receptor. nih.gov
Initial efforts in designing subtype-selective compounds focused on achieving binding selectivity. However, the experience with compounds like MK-0343 underscores the importance of functional selectivity. MK-0343 demonstrated comparable high binding affinity across α1, α2, α3, and α5 subtypes but exhibited greater agonist efficacy at α3 compared to α1. researchgate.netnih.gov Despite this functional preference for α3 and reduced efficacy at α1 compared to full agonists, MK-0343 still produced sedation in humans. nih.govresearchgate.net
This suggests that binding affinity alone is not sufficient to predict the in vivo pharmacological profile and that achieving a truly non-sedating anxiolytic may require compounds with very low or negligible functional efficacy at the α1 subtype, even if they show high binding affinity. The development of compounds like TPA023, which had decreased efficacy at α1 relative to MK-0343 and showed reduced sedation, supports this concept. kingston.ac.uk The pursuit of functional selectivity, specifically very low α1 efficacy while maintaining sufficient α2/3 efficacy, has been a key strategy in the design of next-generation anxiolytics.
Lessons Learned from MK-0343 in the Development of Next-Generation Anxiolytics
The clinical outcome of MK-0343, where preclinical non-sedating anxiolytic effects did not translate to humans due to unexpected sedation at low doses, provided valuable lessons for the development of subsequent GABAA receptor subtype-selective modulators. nih.govresearchgate.net
One major lesson is the need for improved translational models to better predict human responses from preclinical data. The discrepancy between the predicted non-sedating profile in animals and the observed sedation in humans with MK-0343 highlighted the limitations of existing preclinical models in fully capturing the complex pharmacology of these compounds in humans. nih.govresearchgate.net
Furthermore, the experience with MK-0343 reinforced the importance of achieving a high degree of functional selectivity, particularly minimizing α1 efficacy, to avoid sedation. While MK-0343 had reduced α1 efficacy compared to full agonists, it still possessed enough activity at this subtype to cause sedation in humans at doses potentially relevant for anxiolysis. nih.govresearchgate.net This has guided the design of newer compounds to have even lower or silent efficacy at α1.
Advanced Research Methodologies and Future Directions
Application of Biomarker-Based Approaches in Preclinical and Clinical Translation
Biomarkers play a crucial role in bridging the gap between preclinical research and clinical development. For GABAA receptor ligands, biomarker-based approaches can involve identifying measurable indicators of receptor engagement, downstream pathway modulation, and behavioral or physiological effects. Electroencephalography (EEG) has emerged as a potential biomarker for monitoring the effects of GABAA receptor modulators. nih.govbiorxiv.org Studies have shown that different GABAA receptor subtypes are associated with distinct EEG signatures; for example, α2/3 subunit potentiation can increase beta and gamma power, while α5 potentiation may affect theta power. nih.govbiorxiv.org Applying such biomarker strategies in preclinical studies with compounds structurally related to MK-0343 could provide translational endpoints to better predict human responses and understand the relationship between receptor occupancy and observed effects. nih.govnih.gov
Investigating the Role of Specific GABAA Receptor Subunit Compositions in Therapeutic Efficacy and Adverse Effects
GABAA receptors are heteropentamers assembled from a diverse pool of subunits, and their subunit composition dictates their pharmacological and physiological properties. wikipedia.orgnih.gov MK-0343 binds to GABAA receptors containing α1, α2, α3, and α5 subunits with high affinity, but exhibits greater agonist efficacy at α3 subunits compared to α1. wikipedia.orgnih.govarctomsci.commedkoo.com Research has demonstrated that different GABAA receptor subtypes mediate distinct effects; for instance, α1 subunits are primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects. wikipedia.orgnih.govuniversiteitleiden.nl The unexpected sedation observed with MK-0343 in humans, despite its lower efficacy at α1 in preclinical models, underscores the importance of further investigating the precise role of specific subunit combinations in mediating both therapeutic efficacy and adverse effects in humans. researchgate.netnih.govcardiff.ac.uk Advanced techniques, including cryo-electron microscopy, are providing detailed structural insights into ligand binding at different subunit interfaces, which can inform the design of compounds with improved subtype selectivity. amegroups.org
Potential for Repurposing or Structural Modification of MK-0343 Scaffolds for Other Neurological Disorders (e.g., epilepsy)
Despite the cessation of its development as a non-sedating anxiolytic, the structural scaffold and pharmacological properties of MK-0343 could hold potential for repurposing or serving as a basis for developing new compounds for other neurological disorders. Given that GABAA receptors are implicated in conditions such as epilepsy, depression, and schizophrenia, structural modifications of MK-0343 could yield ligands with different subtype selectivity or efficacy profiles better suited for these indications. nih.govnih.govresearchgate.netspringermedizin.de For example, compounds targeting specific GABAA receptor subtypes have shown promise in preclinical models of epilepsy. wikipedia.orgspringermedizin.de Further research exploring modifications to the MK-0343 structure could lead to the identification of novel anticonvulsant or other therapeutically relevant agents with improved safety profiles compared to existing broad-spectrum GABAA receptor modulators.
Q & A
Basic Research Questions
Q. How can researchers design experiments to characterize the physicochemical properties of MK 0343?
- Methodological Answer : Begin by defining measurable objectives (e.g., solubility, stability, spectroscopic profiles). Use techniques like high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural elucidation, and differential scanning calorimetry (DSC) for thermal behavior. Include controls (e.g., reference standards) and replicate experiments to ensure reliability. Experimental protocols should align with guidelines for reproducibility, such as detailed documentation of solvent systems and instrumental parameters .
Q. What strategies are effective for formulating hypothesis-driven research questions about MK 0343?
- Methodological Answer : Ground questions in gaps identified through systematic literature reviews. For example: “How does MK 0343’s stereochemistry influence its interaction with [specific biological target]?” Ensure questions are specific, measurable, and theoretically anchored. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical studies or PEO (Population, Exposure, Outcome) for observational research .
Q. What are best practices for conducting a literature review on MK 0343 to avoid redundancy?
- Methodological Answer :
- Step 1 : Use databases (PubMed, SciFinder) with Boolean operators (e.g., “MK 0343” AND “kinase inhibitor” NOT “clinical trial”).
- Step 2 : Organize findings thematically (e.g., synthesis methods, mechanistic studies) using reference managers (Zotero, EndNote).
- Step 3 : Critically appraise sources for validity (e.g., peer-reviewed journals vs. preprints) and relevance to your research scope. Document contradictions in reported data (e.g., conflicting IC50 values) for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on MK 0343’s bioactivity across studies?
- Methodological Answer :
- Approach 1 : Perform meta-analyses to statistically synthesize results from independent studies, accounting for variables like assay conditions (e.g., cell lines, incubation times). Use software (RevMan, R Metafor) to calculate weighted effect sizes .
- Approach 2 : Replicate key experiments under standardized protocols. For example, validate potency using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological artifacts .
Q. What mixed-methods approaches are suitable for studying MK 0343’s mechanism of action in complex biological systems?
- Methodological Answer :
- Quantitative : Employ dose-response assays and computational docking simulations to quantify binding affinities and predict interaction sites.
- Qualitative : Conduct semi-structured interviews with domain experts to contextualize findings (e.g., “How do observed in vitro effects translate to in vivo models?”).
- Integration : Use convergent design to triangulate data, identifying concordance or divergence between molecular and phenotypic outcomes .
Q. How can researchers ensure methodological rigor when analyzing MK 0343’s pharmacokinetic data?
- Methodological Answer :
- Data Validation : Apply pharmacokinetic models (e.g., non-compartmental analysis) using software (Phoenix WinNonlin) to calculate parameters (AUC, t½). Cross-validate with mass spectrometry to confirm analyte specificity .
- Bias Mitigation : Predefine exclusion criteria (e.g., outlier handling) and use blinded data analysis to reduce confirmation bias. Document all preprocessing steps (e.g., normalization) for transparency .
Data Management and Ethical Considerations
Q. What frameworks are recommended for ensuring data integrity and reproducibility in MK 0343 research?
- Methodological Answer :
- Framework : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (Zenodo, ChEMBL) with metadata (e.g., experimental conditions, software versions).
- Tools : Use electronic lab notebooks (LabArchives) for real-time data tracking and version control. For collaborative projects, establish data-sharing agreements to address ownership and access .
Q. How should researchers address ethical challenges in studies involving MK 0343 and animal/human subjects?
- Methodological Answer :
- Compliance : Obtain IRB/IACUC approvals and disclose risks/benefits in informed consent forms. For clinical trials, register protocols in databases (ClinicalTrials.gov ) to prevent selective reporting.
- Transparency : Publish negative results (e.g., lack of efficacy) to avoid publication bias. Use anonymization tools for sensitive data .
Tables: Methodological Overview
| Research Stage | Key Techniques | Purpose | References |
|---|---|---|---|
| Experimental Design | HPLC, NMR, DSC | Structural and physicochemical profiling | |
| Data Analysis | Meta-analysis, pharmacokinetic modeling | Resolve contradictions, quantify parameters | |
| Ethical Compliance | IRB protocols, FAIR principles | Ensure reproducibility and accountability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
